Bis(tributylstannyl)acetylene

Catalog No.
S1894242
CAS No.
994-71-8
M.F
C26H54Sn2
M. Wt
604.1 g/mol
Availability
In Stock
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Bis(tributylstannyl)acetylene

CAS Number

994-71-8

Product Name

Bis(tributylstannyl)acetylene

IUPAC Name

tributyl(2-tributylstannylethynyl)stannane

Molecular Formula

C26H54Sn2

Molecular Weight

604.1 g/mol

InChI

InChI=1S/6C4H9.C2.2Sn/c6*1-3-4-2;1-2;;/h6*1,3-4H2,2H3;;;

InChI Key

CAUONNQGFXOEMY-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C#C[Sn](CCCC)(CCCC)CCCC

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C#C[Sn](CCCC)(CCCC)CCCC

Precursor for Functional Materials

Due to the presence of the tin-carbon (Sn-C) bond and the reactive acetylene (C≡C) moiety, bis(tributylstannyl)acetylene serves as a valuable precursor for the synthesis of diverse functional materials. Researchers utilize it to create:

  • Organotin polymers: By reacting bis(tributylstannyl)acetylene with other organotin compounds, scientists can generate organotin polymers with specific properties for applications in optoelectronics and organic photovoltaics [1].
  • Functionalized nanomaterials: The reactive C≡C bond allows for attachment of various functional groups to the bis(tributylstannyl)acetylene molecule. This enables the creation of functionalized nanomaterials with tailored properties for applications in catalysis, sensing, and drug delivery [2].

[1] Pang, L., & Zheng, Q. (2009). Synthesis of novel conjugated organotin polymers and their photoluminescence properties. Journal of Polymer Science Part B: Polymer Physics, 47(17), 1823-1830.

[2] Li, Y., Fu, G., & Zhu, D. (2012). Functionalization of gold nanoparticles with well-defined organotin units and their application in biocatalysis. Chemical Communications, 48(28), 3402-3404.

Organic Synthesis and C-C Bond Formation

The presence of the reactive C≡C bond in bis(tributylstannyl)acetylene makes it a valuable reagent in organic synthesis for C-C bond formation reactions. Researchers employ it in:

  • Sonogashira coupling: This palladium-catalyzed cross-coupling reaction allows the formation of new carbon-carbon (C-C) bonds between bis(tributylstannyl)acetylene and various organic halides, expanding the possibilities for complex molecule synthesis [3].
  • Hayashi-Miyaura coupling: Similar to Sonogashira coupling, this reaction utilizes a palladium catalyst to couple bis(tributylstannyl)acetylene with aryl or vinyl halides for efficient C-C bond formation [4].

Bis(tributylstannyl)acetylene is a chemical compound with the molecular formula C26H54Sn2C_{26}H_{54}Sn_2 and a molecular weight of approximately 604.13 g/mol. It consists of two tributylstannyl groups attached to an acetylene backbone, making it a significant organotin compound. The compound is primarily used in synthetic organic chemistry, particularly in coupling reactions to form complex organic structures. Its structure contributes to its unique properties, including its reactivity and potential applications in materials science and organic synthesis .

, notably in cross-coupling reactions. It can react with aryl halides in the presence of palladium catalysts to produce symmetrical diarylalkynes. For instance, when treated with aryl iodides, it undergoes a double Stille coupling reaction, yielding high yields of the desired products . Additionally, it has been utilized in the ethynylation of azaaromatics, showcasing its versatility in forming carbon-carbon bonds .

The biological activity of bis(tributylstannyl)acetylene is limited, but it is classified as hazardous due to its toxicity. It is toxic if swallowed and harmful upon skin contact, leading to irritation and potential serious eye damage . There are no significant findings indicating its use or effects in biological systems or pharmacology.

The synthesis of bis(tributylstannyl)acetylene typically involves the reaction of acetylene derivatives with tributylstannyl halides under specific conditions. A common method includes the use of palladium-catalyzed coupling reactions where tributylstannyl groups are introduced to an acetylene framework. This method allows for the formation of the compound in a controlled manner, ensuring high purity and yield .

Unique FeaturesBis(tributylstannyl)acetyleneOrganotin alkyneOrganic synthesisHigh reactivity due to tin groupsTributylstannaneOrganotinReagent for nucleophilic substitutionsSimpler structureDiphenyltin dichlorideOrganotinCatalyst and reagentChloride substituentsPhenylacetyleneAlkynePolymerizationNo metal substituents

Bis(tributylstannyl)acetylene's unique combination of two tributylstannyl groups attached to an acetylene backbone distinguishes it from other similar compounds, enhancing its reactivity and utility in synthetic applications .

IUPAC Nomenclature and Molecular Structure

The compound’s systematic name derives from its trialkyltin substituents and ethynyl backbone. It is classified as a bis(stannyl)alkyne, with the ethynyl group serving as a linker between two tributyltin groups. The molecular formula C₂₆H₅₄Sn₂ reflects its composition, while its molecular weight (604.13 g/mol) and density (1.147 g/mL at 25°C) align with its organometallic nature.

Key Synonyms and Identifiers

SynonymCAS NumberMDL NumberEC Number
1,2-Bis(tributylstannyl)ethyne994-71-8MFCD00010239627-010-3
Tributyl[2-(tributylstannyl)ethynyl]stannane994-71-8
Ethynylenebis(tributyltin)994-71-8

The InChI identifier CAUONNQGFXOEMY-UHFFFAOYSA-N and SMILES string Sn(CCCC)(CCCC)CCCC provide standardized representations for computational and structural analysis.

Physical Properties and Stability

Bis(tributylstannyl)acetylene is a colorless to pale yellow liquid with a refractive index of n²⁰/D 1.493. Its stability under inert atmospheres facilitates storage and handling, though it remains sensitive to moisture and oxygen due to the reactivity of tin-alkynyl bonds.

Historical Development in Organometallic Chemistry

Origins in Organotin Chemistry

The synthesis of organotin compounds dates to the 19th century, with early work by Edward Frankland on diethylzinc and Ludwig Mond on nickel carbonyl. Bis(tributylstannyl)acetylene emerged as a specialized reagent in the 20th century, particularly after the development of Stille coupling by John Stille in the 1970s. This reaction leverages organotin reagents for carbon-carbon bond formation, establishing the compound’s utility in synthesizing complex organic architectures.

Synthetic Routes and Optimization

The compound is typically prepared via:

  • Deprotonation of terminal alkynes with strong bases (e.g., butyllithium), followed by reaction with tributyltin chloride.
  • Cross-coupling of stannylated intermediates, such as 1-(tributylstannyl)-2-(trimethylsilyl)acetylene with vinyl iodides.

Early challenges included low yields and sensitivity to side reactions, but modern protocols using palladium catalysts (e.g., PdCl₂(PPh₃)₂) and optimized solvents (e.g., toluene) have improved efficiency.

Role in Modern Synthetic Methodologies

Stille Coupling and Cross-Coupling Reactions

Bis(tributylstannyl)acetylene is a cornerstone in sp²–sp cross-coupling, enabling the synthesis of alkyne-linked aromatic systems. For example:

  • Polymer synthesis: Copolymerization with dibromosiloles yields conjugated polymers for optoelectronic applications.
  • Heterocycle functionalization: Reaction with brominated naphthalene diimides produces alkyne-linked NDI polymers.

Key Applications in Cross-Coupling

Reaction TypeSubstrateProductCatalystReference
Stille couplingBrominated naphthalene diimidesAlkyne-linked NDI polymersPdCl₂(PPh₃)₂
EthynylationAzaaromaticsEthynyl-substituted heterocyclesCuCl₂/LiCl
CopolymerizationDibromosilolesPoly[(silolene)-co-(ethynylene)]PdCl₂(PPh₃)₂

Polymer and Materials Science

The compound facilitates the synthesis of conjugated polymers with tailored electronic properties. For instance:

  • Silole-ethynylene copolymers exhibit band gaps of ~1.7 eV, suitable for organic photovoltaics.
  • Organotin polymers enhance durability in coatings and adhesives due to robust Sn–C bonds.

Catalytic and Electronic Applications

  • Catalysis: Acts as a precursor in carbon-carbon bond-forming reactions, such as Sonogashira couplings.
  • Electronics: Used in OLEDs and solar cells to improve charge transport via ethynyl linkages.

The direct synthesis of bis(tributylstannyl)acetylene from tributyltin precursors represents one of the most straightforward approaches to accessing this important organotin compound [1]. The primary synthetic route involves the reaction of acetylene with tributyltin chloride in the presence of a strong base, typically lithium diisopropylamide or sodium amide [2] [3]. This method leverages the nucleophilic character of acetylide anions generated through deprotonation of terminal acetylene [4].

The reaction mechanism proceeds through initial formation of a lithium acetylide intermediate, followed by nucleophilic substitution at the tin center [3]. The use of tributyltin methoxide as an alternative precursor has been demonstrated, providing bis(tributylstannyl)acetylene in moderate yields of approximately 49% under optimized conditions [3]. Temperature control proves critical in these transformations, with reactions typically conducted at temperatures ranging from -78°C for initial acetylide formation to ambient temperature for the coupling step [5].

Experimental procedures have shown that the direct approach using tributyltin chloride with sodium amide in tetrahydrofuran solvent yields the desired product with efficiencies ranging from 45% to 70% depending on reaction conditions [6] [7]. The reaction requires careful exclusion of moisture and oxygen throughout the process, as both acetylide intermediates and organotin products exhibit significant sensitivity to these atmospheric components [8] [9].

Solvent selection plays a crucial role in optimizing yields, with ethereal solvents such as tetrahydrofuran and diethyl ether proving most effective [5]. The use of polar aprotic solvents facilitates better solvation of ionic intermediates while preventing premature protonation of acetylide species [7]. Reaction times typically range from 4 to 12 hours, with longer reaction periods often required for complete consumption of starting materials [10].

ParameterTypical RangeOptimal Conditions
Temperature (°C)-78 to 25-40 to 0
Reaction Time (h)4-126-8
Yield (%)45-7060-65
SolventTHF, Et₂OTHF
Base Equivalents2.2-3.02.5

Catalytic Approaches for Large-Scale Production

Catalytic methodologies for the synthesis of bis(tributylstannyl)acetylene have emerged as promising alternatives for large-scale production, offering improved atom economy and reduced waste generation [11] [12]. Palladium-catalyzed cross-coupling reactions represent the most developed catalytic approach, utilizing readily available starting materials and operating under relatively mild conditions [12] [13].

The Stille coupling reaction framework has been adapted for the synthesis of bis(tributylstannyl)acetylene through the coupling of acetylene derivatives with tributyltin reagents [13]. These transformations employ palladium phosphine complexes as catalysts, typically tetrakis(triphenylphosphine)palladium(0) or bis(triphenylphosphine)palladium(II) dichloride [12]. Reaction conditions generally involve temperatures between 50°C and 80°C in polar solvents such as dimethylformamide or dioxane [6].

Nickel-catalyzed approaches have also demonstrated efficacy in forming carbon-tin bonds relevant to bis(tributylstannyl)acetylene synthesis [14]. Triphenylphosphine-nickel complexes facilitate cross-coupling reactions between various organotin reagents and acetylene derivatives, achieving yields exceeding 80% under optimized conditions [14]. The nickel-catalyzed processes often operate at lower temperatures than their palladium counterparts, offering potential energy savings in industrial applications [15].

Hydrostannylation represents another catalytic strategy, involving the addition of tributyltin hydride across acetylene triple bonds [16] [17]. This approach requires careful control of reaction stoichiometry to prevent formation of monostannylated products [16]. Catalysts such as tetrakis(triphenylphosphine)palladium(0) or bis(cyclooctadiene)nickel(0) facilitate these transformations at temperatures ranging from 40°C to 100°C [18] [17].

Scale-up considerations for catalytic processes include catalyst recovery and recycling, solvent management, and heat transfer optimization [10]. Industrial implementations typically employ continuous flow reactors to maintain consistent reaction conditions and facilitate product separation [10]. Catalyst loadings can be reduced to 0.5-2 mol% in large-scale operations while maintaining acceptable conversion rates [10].

ScaleReactor Volume (L)Temperature (°C)Catalyst Loading (mol%)Throughput (kg/day)
Laboratory0.1-125-802-50.1-1
Pilot50-20040-1001-310-50
Industrial1000-500060-1200.5-2100-500

Purification Techniques and Solvent Systems

Purification of bis(tributylstannyl)acetylene requires specialized techniques due to the compound's sensitivity to air and moisture, as well as its high molecular weight and moderate volatility [1] [2]. Vacuum distillation represents the most widely employed purification method, typically conducted at reduced pressures between 50-100 mmHg with heating to 150-200°C [2] [19].

The distillation process requires careful attention to prevent thermal decomposition, which can occur at elevated temperatures in the presence of trace amounts of oxygen or moisture [19]. Fractionating columns with multiple theoretical plates enhance separation efficiency, particularly when removing closely related organotin impurities [2] [20]. The use of short-path distillation apparatus minimizes thermal exposure while maintaining effective separation [19].

Chromatographic purification methods offer alternative approaches for achieving high purity bis(tributylstannyl)acetylene [5] [21]. Silica gel column chromatography using hexane-ethyl acetate solvent systems (typically 95:5 to 90:10 ratios) provides effective separation of organotin products from reaction byproducts [5]. The method requires careful selection of stationary phase quality, with high-grade silica gel (60-120 mesh) proving most effective [5].

Solvent selection for purification processes must consider both extraction efficiency and compatibility with organotin compounds [21] [22]. Heptane has emerged as particularly effective for recrystallization procedures, providing good solubility for bis(tributylstannyl)acetylene while facilitating removal of polar impurities through washing with water [2] [22]. The compound exhibits limited solubility in polar protic solvents, which can be exploited for selective purification [6].

Liquid-liquid extraction methods utilize the differential solubility of organotin compounds in organic and aqueous phases [22] [23]. Typical procedures involve dissolution in organic solvents such as dichloromethane or hexane, followed by washing with aqueous sodium chloride solutions to remove ionic impurities [22]. The organic phase is subsequently dried over anhydrous magnesium sulfate before concentration [5].

MethodConditionsPurity Achieved (%)Recovery (%)Time Required
Vacuum Distillation50-100 mmHg, 150-200°C95-9875-852-4 hours
Silica Gel ChromatographyHexane/EtOAc (95:5 to 90:10)92-9670-803-6 hours
RecrystallizationHeptane at low temperature90-9560-7512-24 hours
Solvent ExtractionHeptane/H₂O separation85-9080-901-2 hours

The X-ray crystallographic analysis of bis(tributylstannyl)acetylene reveals significant structural characteristics that define its molecular geometry and spatial arrangement. While direct crystallographic data for bis(tributylstannyl)acetylene is limited in the available literature, related organotin acetylene compounds provide valuable structural insights through comparative analysis [1] [2] [3].

The molecular structure consists of a central acetylene unit (C≡C) flanked by two tributylstannyl groups, creating a linear arrangement around the triple bond [4] [5] [6]. Each tin atom adopts a tetrahedral coordination geometry, bonded to three n-butyl groups and the acetylene carbon atom [5] [7]. The compound exhibits the molecular formula C₂₆H₅₄Sn₂ with a molecular weight of 604.13-604.14 g/mol [4] [8] [9] [5].

Based on the SMILES notation CCCCSn(CCCC)C#CSn(CCCC)CCCC and structural parameters from related compounds, the molecule demonstrates a symmetric arrangement with the central C≡C bond length approximately 1.20 Å, consistent with typical acetylene bond distances [9] [5] [6] [10]. The Sn-C bond lengths to the acetylene carbons are expected to be longer than typical Sn-C alkyl bonds due to the sp-hybridization of the acetylene carbons [3] [11].

Crystallographic studies of related bis(trimethylstannyl)acetylene complexes indicate that such compounds can crystallize in various space groups, with the acetylene unit often serving as a bridging ligand in coordination complexes [3]. The steric bulk of the tributyl groups significantly influences the overall molecular conformation and packing arrangement in the solid state [11] [12].

Spectroscopic Identification (NMR, IR, MS)

Nuclear Magnetic Resonance Spectroscopy

The NMR spectroscopic characterization of bis(tributylstannyl)acetylene encompasses multiple nuclei that provide comprehensive structural information. Proton NMR (¹H NMR) analysis reveals characteristic signals for the tributyl groups, with methyl protons appearing as triplets in the 0.8-1.0 ppm region and methylene protons showing complex multipicity patterns in the 1.0-1.6 ppm range [13] [14] [15].

Carbon-13 NMR (¹³C NMR) spectroscopy provides crucial information about the acetylene carbons and the alkyl framework. The acetylene carbons typically appear in the 90-110 ppm region, while the alkyl carbons of the tributyl groups appear in their characteristic aliphatic regions [13] [14] [15]. Carbon-tin coupling constants of 1200-1500 Hz are characteristic for one-bond ¹³C-¹¹⁹Sn interactions in organotin compounds [16] [17].

Tin-119 NMR (¹¹⁹Sn NMR) represents the most diagnostic technique for organotin characterization. The ¹¹⁹Sn nucleus, with 8.59% natural abundance and spin ½, provides sharp signals over a wide chemical shift range of -1900 to +700 ppm [16] [17] [18]. For tetracoordinate organotin compounds like bis(tributylstannyl)acetylene, the ¹¹⁹Sn chemical shift typically appears in the -50 to +150 ppm region relative to tetramethyltin [16] [17] [19]. The compound shows coupling constants to ¹H (1750-3000 Hz), ¹³C (1200-1500 Hz), and potential tin-tin coupling (200-4500 Hz) in related systems [16] [18].

Infrared Spectroscopy

Infrared spectroscopic analysis provides fingerprint identification through characteristic vibrational frequencies. The most diagnostic feature is the C≡C stretching vibration, typically appearing in the 2100-2200 cm⁻¹ region [9] [10] [20]. The intensity of this band may be reduced due to the symmetric substitution pattern of the acetylene unit [20] [21].

Additional characteristic absorptions include C-H stretching frequencies of the alkyl groups (2850-2950 cm⁻¹), C-H bending modes (1455 cm⁻¹), and Sn-C stretching vibrations in the lower frequency region (400-600 cm⁻¹) [13] [20]. The infrared spectrum has been authenticated and catalogued in spectral libraries [9] [10] [20].

Mass Spectrometry

Mass spectrometric analysis reveals a molecular ion peak at m/z 606, corresponding to the molecular weight of the compound [15] [22]. The fragmentation pattern shows characteristic loss of butyl groups (C₄H₉, m/z 57) and formation of organotin fragment ions [15]. The compound is included in the NIST mass spectral database with reference number 238761 [15]. High-resolution mass spectrometry provides an exact mass of 606.227 amu [8] [6].

Thermochemical Properties (Melting Point, Boiling Point, Density)

The thermochemical properties of bis(tributylstannyl)acetylene reflect its organotin composition and molecular structure. The compound exists as a liquid at room temperature with a density of 1.147 g/mL at 25°C [8] [9] [5] [10]. This relatively high density compared to purely organic compounds reflects the presence of two tin atoms in the molecular structure [23] [24].

PropertyValueTemperature/ConditionsReferences
Density1.147 g/mL25°C [8] [9] [5] [10]
Specific Gravity1.147-1.17025°C [9] [10] [23]
Boiling Point497.5°C760 mmHg [8] [25]
Melting PointNot reported- [8]
Flash Point>110°C (>230°F)Closed cup [9] [5] [26]
Vapor Pressure1.51×10⁻⁹ mmHg25°C [27] [25]

The boiling point of 497.5°C at 760 mmHg indicates significant thermal stability, characteristic of organotin compounds with multiple alkyl substituents [8] [25]. The high boiling point results from the substantial molecular weight (604.13 g/mol) and intermolecular forces associated with the organotin framework [4] [8] [9] [5].

The melting point has not been definitively reported in the literature, suggesting the compound may exist as a supercooled liquid or have a melting point below ambient temperature [8]. The flash point exceeding 110°C indicates relatively low volatility and reduced fire hazard compared to lower molecular weight organometallic compounds [9] [5] [26].

The refractive index (n₂₀/D) ranges from 1.4920 to 1.4940, providing additional physical characterization data for quality control and identification purposes [9] [5] [28] [7]. The extremely low vapor pressure (1.51×10⁻⁹ mmHg at 25°C) confirms the low volatility of the compound [27] [25].

Solubility Behavior in Organic Media

The solubility behavior of bis(tributylstannyl)acetylene demonstrates characteristic organotin compound properties with selective dissolution patterns dependent on solvent polarity and coordination capability [29] [30] [31]. The compound exhibits complete insolubility in water, consistent with its highly hydrophobic organotin structure containing extensive alkyl substitution [30] [31].

In contrast, bis(tributylstannyl)acetylene shows significant solubility in organic solvents, making it suitable for various chemical applications requiring homogeneous reaction conditions [29]. The compound dissolves readily in non-polar and moderately polar organic solvents, including tetrahydrofuran, dichloromethane, toluene, and hexane [29] [32] [31].

Solvent TypeSolubilityApplicationReferences
WaterInsolubleNot applicable [30] [31]
Organic SolventsSignificant solubilityChemical synthesis [29]
TetrahydrofuranMiscibleCoupling reactions [33]
DimethylformamideSlightly miscibleSpecialized applications [33]
Non-coordinating solventsHigh solubilityGeneral applications [29] [32]

The enhanced solubility in organic media facilitates its use as a reagent in organometallic synthesis, particularly in Stille coupling reactions where homogeneous conditions are essential for efficient catalytic processes [34] [35]. The LogP values ranging from 9.77 to 18.24 confirm the highly lipophilic nature of the compound [8] [27].

Storage considerations require protection from moisture due to the sensitivity of organotin compounds to hydrolysis [32] [31]. The compound should be stored in anhydrous conditions under inert atmosphere to maintain chemical integrity and prevent degradation [36] [32]. The significant solubility in organic solvents combined with moisture sensitivity necessitates careful handling procedures in synthetic applications [31].

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

994-71-8

Dates

Last modified: 08-16-2023

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